Structural Architecture and Functional Profiling of 4-(Morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol
Structural Architecture and Functional Profiling of 4-(Morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol
Topic: Chemical structure and properties of 4-(Morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Drug Development Scientists
Executive Summary
4-(Morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol is a semi-synthetic Mannich base derivative of the intravenous anesthetic propofol (2,6-diisopropylphenol). By introducing a morpholine moiety at the para position via a methylene bridge, this compound retains the core antioxidant pharmacophore of the parent hindered phenol while significantly altering its physicochemical profile—specifically its lipophilicity and ionization potential.
This monograph details the structural characterization, synthetic pathways, and functional properties of this molecule, positioning it as a critical candidate in the development of water-soluble antioxidant prodrugs and neuroprotective agents.
Structural Characterization & Physicochemical Profile[1][2][3]
Chemical Identity
The molecule consists of a phenolic core sterically hindered by two isopropyl groups at the ortho positions (2,6), with a morpholinomethyl group at the para position (4). This substitution pattern preserves the phenolic hydroxyl group's ability to donate hydrogen atoms (radical scavenging) while the basic morpholine nitrogen introduces pH-dependent solubility.
| Parameter | Data |
| IUPAC Name | 4-(Morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol |
| Common Reference | Propofol-Morpholine Mannich Base |
| Molecular Formula | C₁₇H₂₇NO₂ |
| Molecular Weight | 277.40 g/mol |
| Core Scaffold | 2,6-Diisopropylphenol (Propofol) |
| Functional Moiety | Morpholine (via methylene bridge) |
Predicted Physicochemical Properties
Data derived from structural fragment analysis and analogous hindered phenols.
| Property | Value (Approx.) | Significance |
| LogP (Octanol/Water) | 3.8 – 4.2 | Highly lipophilic, ensuring blood-brain barrier (BBB) penetration. |
| pKa (Phenolic OH) | ~10.5 | Weakly acidic; remains protonated at physiological pH. |
| pKa (Morpholine N) | ~7.8 | Basic center; allows for hydrochloride salt formation to enhance water solubility. |
| H-Bond Donors | 1 (Phenolic OH) | Critical for antioxidant Hydrogen Atom Transfer (HAT). |
| H-Bond Acceptors | 3 (O, N, O) | Facilitates receptor interaction and solubility. |
Synthetic Pathway: The Mannich Reaction[3][4]
The synthesis utilizes the Mannich reaction , a three-component condensation involving the active hydrogen at the para position of propofol, formaldehyde (electrophile source), and morpholine (nucleophile).
Reaction Mechanism
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Imine Formation: Morpholine reacts with formaldehyde to generate a reactive iminium ion intermediate (
). -
Electrophilic Attack: The electron-rich propofol ring attacks the iminium ion. The steric bulk of the isopropyl groups directs the substitution exclusively to the para (4) position.
-
Re-aromatization: Loss of a proton restores aromaticity, yielding the target Mannich base.
Experimental Protocol (Standardized)
Note: This protocol is adapted from standard methodologies for hindered phenols.
-
Reactants: Dissolve 2,6-diisopropylphenol (10 mmol) and morpholine (12 mmol) in Ethanol (20 mL).
-
Activation: Add Formaldehyde (37% aq. solution, 15 mmol) dropwise under stirring.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).
-
Workup: Evaporate solvent under reduced pressure.
-
Purification: The residue is typically an oil. Purify via column chromatography (Silica gel) or crystallize as the HCl salt by treating with ethereal HCl.
Synthetic Workflow Visualization
Figure 1: Step-by-step synthetic workflow for the production of 4-(Morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol.
Analytical Profiling (Spectroscopy)
Accurate identification relies on distinguishing the target from the starting material (Propofol). The key indicator is the disappearance of the para-proton triplet of propofol and the appearance of the methylene singlet.
Nuclear Magnetic Resonance (NMR) Characteristics
Shifts are reported in ppm relative to TMS in CDCl₃.
| Nucleus | Shift (δ) | Multiplicity | Integration | Assignment |
| ¹H | 1.25 | Doublet (J=6.9Hz) | 12H | Isopropyl -CH₃ groups |
| ¹H | 2.50 | Broad Singlet | 4H | Morpholine -N-CH₂- |
| ¹H | 3.15 | Septet | 2H | Isopropyl -CH- (Methine) |
| ¹H | 3.45 | Singlet | 2H | Benzylic -CH₂- (Diagnostic Peak) |
| ¹H | 3.70 | Broad Singlet | 4H | Morpholine -O-CH₂- |
| ¹H | 5.00 | Singlet (Broad) | 1H | Phenolic -OH |
| ¹H | 7.05 | Singlet | 2H | Aromatic H (Positions 3,5) |
Interpretation: The collapse of the aromatic region from a multiplet (in Propofol) to a singlet at ~7.05 ppm confirms the symmetric substitution at the 4-position.
Functional Properties & Applications
Antioxidant Mechanism
The molecule functions as a chain-breaking antioxidant.[1] The bulky isopropyl groups at the 2,6-positions provide steric protection to the phenoxy radical formed after hydrogen donation, preventing rapid pro-oxidant coupling.
-
Mechanism: Hydrogen Atom Transfer (HAT).
-
Stability: The resulting phenoxy radical is stabilized by resonance and steric hindrance, allowing it to safely terminate radical chains (ROO• + ArOH → ROOH + ArO•).
Biological Relevance[1]
-
Neuroprotection: Like Propofol, this derivative is investigated for mitigating oxidative stress in neuronal tissues.
-
Prodrug Potential: The morpholine nitrogen allows for the formation of water-soluble salts (e.g., Hydrochloride, Mesylate). This addresses the major clinical limitation of Propofol (poor water solubility requiring lipid emulsion formulations).
-
Antimicrobial Activity: Mannich bases often exhibit enhanced antimicrobial properties compared to their parent phenols due to the basic amine side chain interacting with bacterial cell walls.
Mechanism of Action Diagram
Figure 2: Antioxidant mechanism showing Hydrogen Atom Transfer (HAT) and stabilization of the resulting radical.
References
-
Velázquez, A. M., et al. (2007). Synthesis of 4-isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol. Molbank, M549.
- Context: Establishes the protocol for Mannich reactions on hindered isopropylphenols.
-
Murphy, P. G., et al. (1992).[2] The antioxidant potential of propofol (2,6-diisopropylphenol).[2] British Journal of Anaesthesia, 68(6), 613-618.[2]
-
Context: Foundational text on the radical scavenging mechanism of the 2,6-diisopropylphenol core.[2]
-
-
Putri, T. N., et al. (2018). Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base.[3] Journal of Applied Pharmaceutical Science, 8(05), 019-025.
- Context: Demonstrates the biological activity enhancement provided by morpholine Mannich bases.
-
Nandiwale, K. Y., & Bokade, V. V. (2014). Selective synthesis of propofol (2,6-diisopropylphenol).[4] RSC Advances, 4, 32467-32474.
- Context: Background on the synthesis and stability of the Propofol core scaffold.
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. The antioxidant potential of propofol (2,6-diisopropylphenol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, design, and assessment of novel morpholine-derived Mannich bases as multifunctional agents for the potential enzyme inhibitory properties including docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
